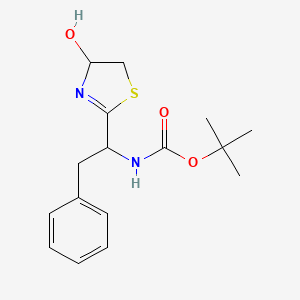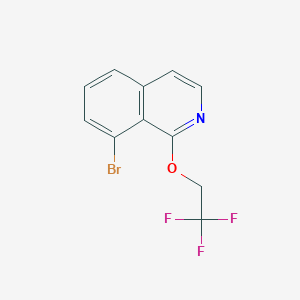
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline is a chemical compound with the molecular formula C11H7BrF3NO and a molecular weight of 306.08 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
The reaction conditions often require the use of bromine in nitrobenzene to achieve high yields . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring purity and consistency.
Análisis De Reacciones Químicas
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bromine , nitrobenzene , and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline include:
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Shares the trifluoroethoxy group but differs in the core structure.
8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline: Another compound with a similar functional group but a different heterocyclic core.
The uniqueness of this compound lies in its specific combination of the isoquinoline core with the trifluoroethoxy and bromine substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H7BrF3NO |
|---|---|
Peso molecular |
306.08 g/mol |
Nombre IUPAC |
8-bromo-1-(2,2,2-trifluoroethoxy)isoquinoline |
InChI |
InChI=1S/C11H7BrF3NO/c12-8-3-1-2-7-4-5-16-10(9(7)8)17-6-11(13,14)15/h1-5H,6H2 |
Clave InChI |
LVTMRKXCJJPHCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)C(=NC=C2)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


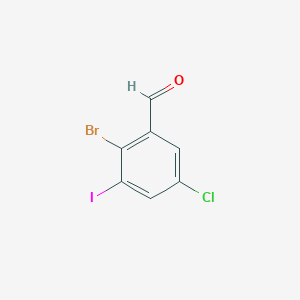
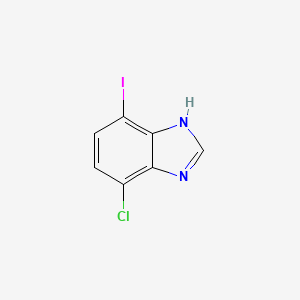
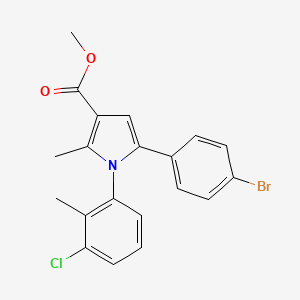
![2-(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12860125.png)

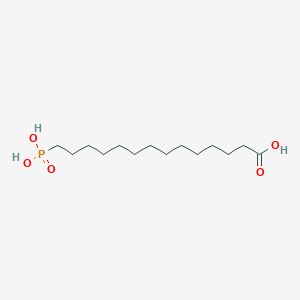
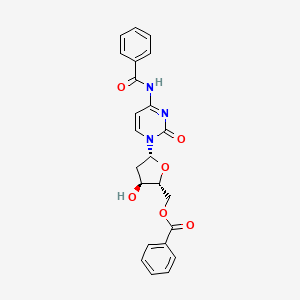
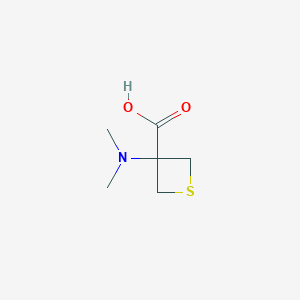
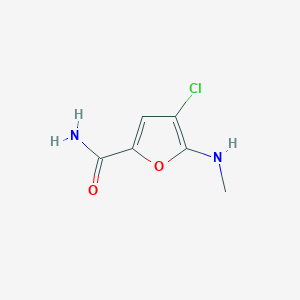

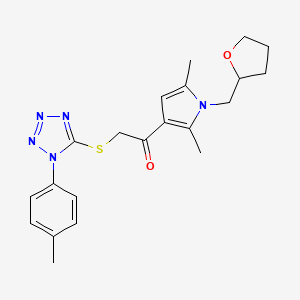

![2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12860174.png)
